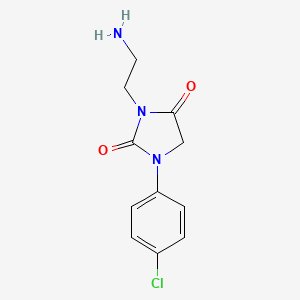
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazolidine ring or the chlorophenyl group, potentially yielding a variety of reduced products.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The aminoethyl group might facilitate binding to biological molecules, while the imidazolidine ring could provide structural stability.
類似化合物との比較
Similar Compounds
3-(2-Aminoethyl)-1-phenylimidazolidine-2,4-dione: Lacks the chlorophenyl group, which may affect its biological activity.
3-(2-Aminoethyl)-1-(4-methylphenyl)imidazolidine-2,4-dione: The methyl group could influence its reactivity and interactions.
3-(2-Aminoethyl)-1-(4-fluorophenyl)imidazolidine-2,4-dione: The fluorine atom might enhance its stability and binding affinity.
Uniqueness
The presence of the 4-chlorophenyl group in 3-(2-Aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione could confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
93744-09-3 |
|---|---|
分子式 |
C11H12ClN3O2 |
分子量 |
253.68 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1-(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-1-3-9(4-2-8)15-7-10(16)14(6-5-13)11(15)17/h1-4H,5-7,13H2 |
InChIキー |
BPSJWJVXGUAOKM-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)
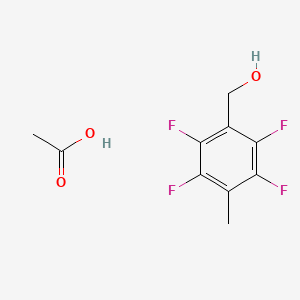
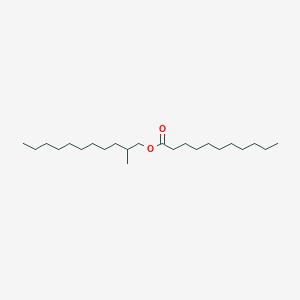
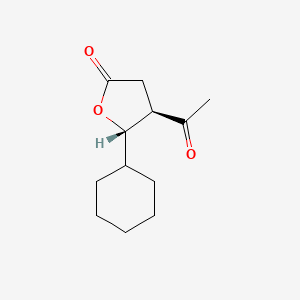

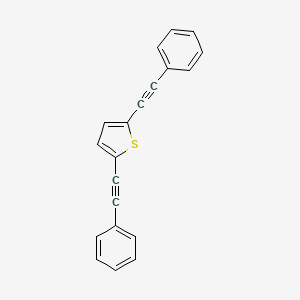
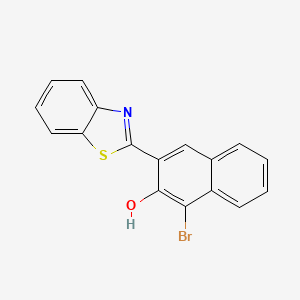
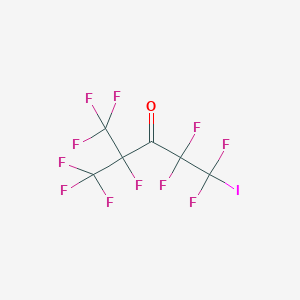
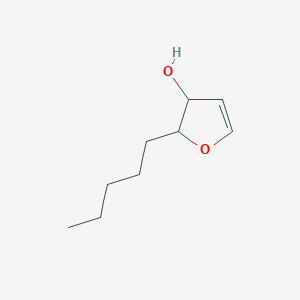
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
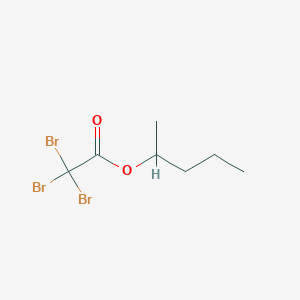
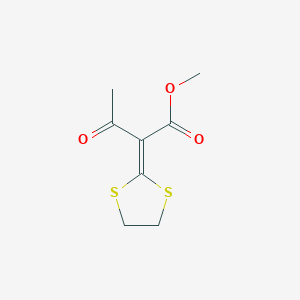
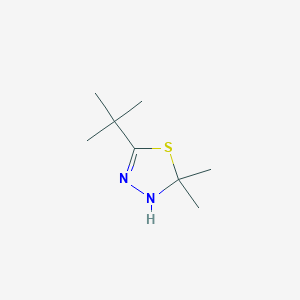
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
